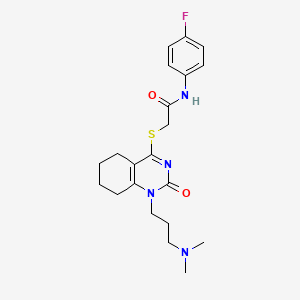
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound belongs to a class of quinazoline derivatives, known for their diverse pharmacological activities.
Synthesis Analysis
- Similar compounds are typically synthesized via multi-step processes involving reactions like the Sonogashira cross-coupling or Strecker synthesis. For example, a related compound was synthesized using Sonogashira cross-coupling of quinoline derivatives (Durgadas, Mukkanti, & Pal, 2013).
Molecular Structure Analysis
- The molecular structure often involves extensive computational studies like DFT calculations, as seen in a similar compound's analysis (El-Azab et al., 2016).
Chemical Reactions and Properties
- These compounds participate in various chemical reactions, forming stable complexes with different biological targets. For instance, molecular docking studies showed a related compound forming a stable complex with the BRCA2 complex (El-Azab et al., 2016).
Physical Properties Analysis
- The physical properties, such as solubility and melting point, can be inferred from similar compounds but are typically determined experimentally.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are often explored through experimental and computational methods. The nonlinear optical property has been observed in similar compounds, indicating potential for varied applications (El-Azab et al., 2016).
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) discussed a neurokinin-1 receptor antagonist with similar chemical structure, highlighting its potential for oral and intravenous administration in treating conditions like emesis and depression (Harrison et al., 2001).
Structural Properties and Applications : Karmakar et al. (2007) examined the structural aspects of isoquinoline derivatives, which are structurally similar to the compound , for their potential in forming gels and crystalline solids, indicating applications in material science (Karmakar et al., 2007).
Antifungal Agents : Bardiot et al. (2015) explored 2-oxo-morpholin-3-yl-acetamide derivatives, which share structural similarities, as broad-spectrum antifungal agents, showing potential in treating fungal infections (Bardiot et al., 2015).
Antimicrobial and Anticancer Properties : Research by Deep et al. (2013) on thiazolidin-4-ones clubbed with quinazolinone, similar in structure to the target compound, indicated notable antimicrobial and anticancer activities, suggesting its use in pharmaceutical developments (Deep et al., 2013).
Autophagy and Apoptosis in Cancer Cells : Rim et al. (2014) studied a T-type Ca2+ channel blocker with a similar structure, which induced autophagy and apoptosis in lung cancer cells, presenting a potential avenue for cancer treatment (Rim et al., 2014).
Synthesis and Biological Evaluation : Gul et al. (2017) synthesized and evaluated 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, highlighting their antimicrobial activities and potential for therapeutic applications (Gul et al., 2017).
Molecular Docking and Anticancer Evaluation : A study by Riadi et al. (2021) on a quinazolinone-based derivative demonstrated its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating its effectiveness as an anti-cancer agent (Riadi et al., 2021).
Eigenschaften
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2S/c1-25(2)12-5-13-26-18-7-4-3-6-17(18)20(24-21(26)28)29-14-19(27)23-16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYKJPRTJXSAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)
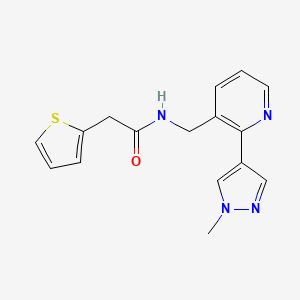
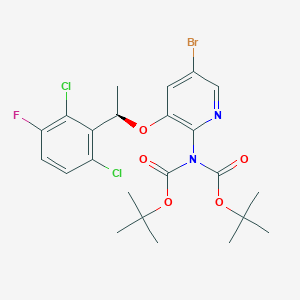
![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)


![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)
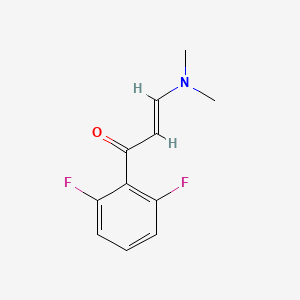
![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)
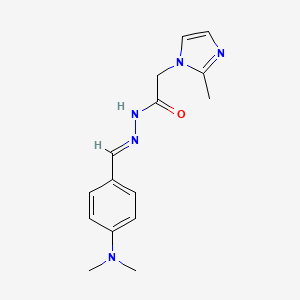
![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)


![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)